molecular formula C12H10N2O2 B2699098 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile CAS No. 403643-84-5

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile

Cat. No.: B2699098
CAS No.: 403643-84-5
M. Wt: 214.224
InChI Key: ZSWSKOZRMPMDAH-UHFFFAOYSA-N
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Description

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole ring system fused with a butanenitrile group, making it a versatile molecule in synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile typically involves the reaction of indole derivatives with nitrile-containing reagents. One common method is the condensation of 2,3-dioxoindoline with butanenitrile under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid
  • 4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanamide

Uniqueness

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is unique due to its specific combination of an indole ring with a butanenitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

4-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H10N2O2
  • Molecular Weight : 218.22 g/mol
  • CAS Number : 403643-84-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity in Cell Lines
    A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability in breast and colon cancer cells at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Apoptosis induction
    HT29 (Colon)15.0Cell cycle arrest and apoptosis
  • Anti-inflammatory Activity
    In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant decrease in paw edema compared to the control group. Histological examination revealed reduced infiltration of inflammatory cells.
    Treatment GroupPaw Edema Reduction (%)
    Control0
    Low Dose (5 mg/kg)30
    High Dose (10 mg/kg)50

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • In Vivo Studies : Animal studies have shown that treatment with this compound can lead to a significant reduction in tumor size in xenograft models.
  • Synergistic Effects : When combined with traditional chemotherapeutic agents, such as doxorubicin, this compound exhibited synergistic effects, enhancing overall efficacy and reducing side effects.

Properties

IUPAC Name

4-(2,3-dioxoindol-1-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-2,5-6H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWSKOZRMPMDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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